molecular formula C10H17ClO B8683532 Cyclohexanecarbonyl chloride, 4-propyl-, trans-

Cyclohexanecarbonyl chloride, 4-propyl-, trans-

Cat. No.: B8683532
M. Wt: 188.69 g/mol
InChI Key: NMZPWKRKMBJEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarbonyl chloride, 4-propyl-, trans-, also known as trans-4-propylcyclohexanecarbonyl chloride, is an organic compound with the molecular formula C10H17ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a member of the acyl chloride family and is known for its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonyl chloride, 4-propyl-, trans- can be synthesized through the reaction of 4-propylcyclohexanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 4-propyl-cyclohexanecarbonyl chloride involves the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process generally includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonyl chloride, 4-propyl-, trans- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

Cyclohexanecarbonyl chloride, 4-propyl-, trans- is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-propyl-cyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarbonyl chloride, 4-propyl-, trans- is unique due to its specific propyl substitution on the cyclohexane ring, which can influence its reactivity and the properties of the resulting derivatives. This makes it a valuable compound for synthesizing specific target molecules in organic synthesis .

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

4-propylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C10H17ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3

InChI Key

NMZPWKRKMBJEOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(=O)Cl

Origin of Product

United States

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